DIFLUOROSULFOACETIC ACID DIMETHYL ESTER DIFLUOROSULFOACETIC ACID DIMETHYL ESTER
Brand Name: Vulcanchem
CAS No.: 1869-42-7
VCID: VC0183252
InChI: InChI=1S/C4H6F2O5S/c1-10-3(7)4(5,6)12(8,9)11-2/h1-2H3
SMILES: COC(=O)C(F)(F)S(=O)(=O)OC
Molecular Formula: C4H6F2O5S
Molecular Weight: 204.144

DIFLUOROSULFOACETIC ACID DIMETHYL ESTER

CAS No.: 1869-42-7

Cat. No.: VC0183252

Molecular Formula: C4H6F2O5S

Molecular Weight: 204.144

* For research use only. Not for human or veterinary use.

DIFLUOROSULFOACETIC ACID DIMETHYL ESTER - 1869-42-7

Specification

CAS No. 1869-42-7
Molecular Formula C4H6F2O5S
Molecular Weight 204.144
IUPAC Name methyl 2,2-difluoro-2-methoxysulfonylacetate
Standard InChI InChI=1S/C4H6F2O5S/c1-10-3(7)4(5,6)12(8,9)11-2/h1-2H3
Standard InChI Key ZFZTWZDWDNGIMP-UHFFFAOYSA-N
SMILES COC(=O)C(F)(F)S(=O)(=O)OC

Introduction

Chemical Identification and Nomenclature

Primary Identification

Difluorosulfoacetic acid dimethyl ester is identified by several key parameters that allow for its unambiguous recognition in chemical databases and literature.

ParameterValue
CAS Registry Number1869-42-7
Molecular FormulaC₄H₆F₂O₅S
Molecular Weight204.15 g/mol
Density1.496 g/cm³

The compound is classified as an organofluorine substance containing both sulfur and fluorine atoms in its structure . Its unique CAS number (1869-42-7) serves as a distinct identifier in chemical databases worldwide, allowing researchers to access information specific to this compound .

Synonyms and Alternative Names

The compound is known by several names in scientific literature and commercial catalogs:

Alternative Name
Difluoro methoxysulfonyl acetic acid methyl ester
Methyl 2,2-difluoro-2-methoxysulfonylacetate
Methyl 2,2-difluoro-2-(methoxysulfonyl)acetate
SCHEMBL15800908 (database identifier)
DB-029668 (database identifier)
FT-0733281 (database identifier)

These alternative names reflect different naming conventions and sometimes highlight specific structural aspects of the molecule . The variety of names underscores the compound's recognition across different chemical disciplines and applications.

Related Compounds and Chemical Family

Structural Relatives

Difluorosulfoacetic acid dimethyl ester belongs to a broader family of fluorinated organic compounds. Several structurally related compounds provide context for understanding its properties and reactivity:

Related CompoundCAS NumberRelationship to Difluorosulfoacetic Acid Dimethyl Ester
Difluoroacetic acid381-73-7Contains the difluoroacetic acid moiety without the methoxysulfonyl group
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate680-15-9Contains a fluorosulfonyl group instead of methoxysulfonyl
2,2-Difluorosuccinic acid665-31-6Contains a similar difluorinated carbon but with different functional groups
Difluoroacetic acid methyl ester433-53-4Simpler analog without the sulfonate group

These structural relatives share certain chemical features with difluorosulfoacetic acid dimethyl ester, particularly the presence of difluorinated carbon atoms and ester functionalities . The differences in substitution patterns affect their respective reactivities and applications.

Comparison with Related Compounds

Comparing difluorosulfoacetic acid dimethyl ester with its structural relatives reveals important differences in properties and potential applications:

CompoundMolecular WeightKey Structural FeaturesPotential Applications
Difluorosulfoacetic acid dimethyl ester204.15Difluorinated carbon with methoxysulfonyl and methyl ester groupsSynthetic building block, potentially in fluorination reactions
Difluoroacetic acid96.03Difluorinated acetic acid without ester or sulfonyl groupsPreparation of difluoromethylated heterocycles
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate192.11Contains fluorosulfonyl group instead of methoxysulfonylTrifluoromethylation of aryls, difluorocyclopropanation of alkenes

The methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is particularly notable as it serves as an efficient reagent for trifluoromethylation and difluorocyclopropanation reactions, suggesting that difluorosulfoacetic acid dimethyl ester might have similar synthetic utilities .

Applications and Research Significance

Synthetic Chemistry Applications

Difluorosulfoacetic acid dimethyl ester likely serves as a valuable building block in organic synthesis due to its unique combination of functional groups:

  • Building Block in Fluorine Chemistry: The difluorinated carbon provides a source of fluorine for incorporation into more complex molecules.

  • Reagent for Sulfonylation Reactions: The methoxysulfonyl group could potentially serve as a sulfonyl transfer agent in certain reactions.

  • Precursor to Other Fluorinated Compounds: The ester groups can undergo various transformations to yield derivative compounds.

Similar to related compounds like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, which is used for trifluoromethylation of aryls and difluorocyclopropanation of alkenes, difluorosulfoacetic acid dimethyl ester may have applications in introducing fluorinated groups into organic molecules .

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